3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone

Description

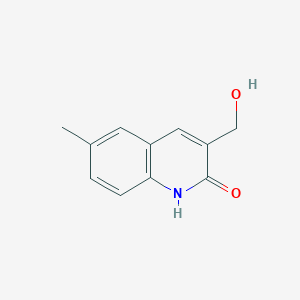

3-(Hydroxymethyl)-6-methyl-2(1H)-quinolinone (CAS: 133992-58-2) is a quinolinone derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position and a methyl (-CH3) group at the 6-position of the quinolinone scaffold. Quinolinones are heterocyclic compounds with a fused benzene and pyridone ring system, widely studied for their pharmacological and synthetic utility.

Structurally, the molecule adopts a planar conformation typical of aromatic quinolinones, with the 2(1H)-one moiety contributing to tautomerism between keto and enol forms.

Properties

IUPAC Name |

3-(hydroxymethyl)-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-5,13H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIFZEBNTZNFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzyl alcohol, the compound can be synthesized through a series of reactions involving methylation, cyclization, and oxidation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and catalysts is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The hydroxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 3-formyl-6-methyl-2(1H)-quinolinone or 3-carboxy-6-methyl-2(1H)-quinolinone.

Scientific Research Applications

3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, alter gene expression, or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

5-Hydroxy-3-methyl-2(1H)-quinolinone (Compound 6, )

- Substituents : 5-hydroxy (-OH) and 3-methyl (-CH3).

- Key Differences : The absence of a hydroxymethyl group at position 3 reduces hydrogen-bonding capacity compared to the target compound.

- Synthesis : Prepared via catalytic hydrogenation of a chlorinated precursor, followed by solvent extraction .

- Reactivity: The phenolic -OH group at position 5 increases acidity (pKa ~9–10), influencing solubility in basic media.

3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one ()

- Substituents : 3-chloro (-Cl), 6-fluoro (-F), and 4-hydroxy (-OH).

Spectral and Physicochemical Properties

Note: Spectral data for the target compound is absent in the provided evidence, highlighting a gap in current literature.

Antimicrobial Activity

- Compound 23 (3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one, ): Exhibits broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), attributed to the diazepine moiety enhancing membrane disruption .

- 3-(Hydroxymethyl)-6-methyl-2(1H)-quinolinone: No direct activity data, but hydroxymethyl groups in similar compounds (e.g., 4-hydroxyquinolinones) are linked to moderate antibacterial effects via chelation of metal ions in microbial enzymes .

Central Nervous System (CNS) Activity

- 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (Compound 34b, ): Acts as a sigma receptor agonist, reducing immobility time in forced-swimming tests (antidepressant-like activity at 10 mg/kg) .

- Target Compound: No CNS activity reported, though the hydroxymethyl group may limit blood-brain barrier penetration compared to lipophilic analogs like 34b.

Biological Activity

3-(Hydroxymethyl)-6-methyl-2(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinolinone derivative has shown potential in various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

3-(Hydroxymethyl)-6-methyl-2(1H)-quinolinone can be synthesized through various methods, often involving the modification of existing quinoline structures. Its chemical formula is with a molecular weight of approximately 159.20 g/mol. The presence of both hydroxymethyl and methyl groups on the quinoline ring enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research indicates that 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone exhibits promising anticancer properties. In a study evaluating the compound's efficacy against human colorectal cancer cells, it demonstrated selective cytotoxicity with an IC50 value of approximately 7.50 µM against p53 positive cells while showing lesser activity against p53 negative cells . This selectivity suggests that the compound may act through mechanisms involving the p53 pathway, which is crucial for regulating cell cycle and apoptosis.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has been shown to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. Inhibiting P-gp can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

The mechanism by which 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone exerts its biological effects involves several pathways:

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Modulation : It can mimic natural substrates, thereby inhibiting enzyme activity crucial for tumor growth and survival.

- Signal Transduction Pathways : The compound influences various signaling pathways involved in cell proliferation and apoptosis.

Table 1: Biological Activity Summary of 3-(Hydroxymethyl)-6-methyl-2(1H)-quinolinone

| Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 p53 +/+ | 7.50 | |

| P-glycoprotein Inhibition | Multidrug-resistant cells | Varies (nanomolar range) |

Table 2: Comparison with Related Quinolinone Compounds

Case Studies

In a notable case study, researchers explored the effects of 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone on various cancer cell lines. The study revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in cells expressing mutant forms of p53. Further investigations into its mechanism revealed that it induces apoptosis through caspase activation.

Another study highlighted its role as a potential lead compound in drug development aimed at overcoming P-glycoprotein-mediated drug resistance. The findings suggest that this quinolinone derivative could be developed into a therapeutic agent to enhance the effectiveness of existing chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone, and what key intermediates are involved?

The compound can be synthesized via solid-phase β-lactam intermediates or solution-phase condensation. A common method involves reacting carbaldehyde derivatives (e.g., 2,3-dihydro-1,4-diazepine analogs) with ethylenediamine in absolute ethanol under reflux, followed by crystallization from DMF to yield the product (77% yield). Key intermediates include β-lactam precursors for solid-phase synthesis and carbaldehyde derivatives for solution-phase reactions .

Q. Which spectroscopic techniques are essential for characterizing 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone?

Critical techniques include:

- IR spectroscopy : Confirms functional groups (e.g., OH at ~3447 cm⁻¹, C=O at ~1663 cm⁻¹).

- ¹H NMR : Identifies proton environments (e.g., CH₃ at δ 3.59 ppm, hydroxymethyl protons at δ 5.84 ppm).

- Mass spectrometry : Validates molecular weight (e.g., molecular ion peak at m/z 297).

| Technique | Key Peaks/Data | Structural Assignment |

|---|---|---|

| IR | 1663 cm⁻¹ | Quinolinone C=O |

| ¹H NMR | δ 3.59 (s) | CH₃ group |

| MS | m/z 297 | Molecular ion [M⁺] |

These data align with structurally related quinolinones .

Q. What pharmacological targets are commonly studied for quinolinone derivatives?

Reported targets include:

- HCV RNA-dependent RNA polymerase (inhibition IC₅₀ < 1 µM) .

- DNA alkyltransferases (e.g., inhibition of O⁶-methylguanine repair) .

- Sigma receptors (antidepressant activity via dopamine D₄ antagonism) .

Advanced Research Questions

Q. How can synthetic yield be optimized when byproducts arise during 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone synthesis?

Byproduct formation (e.g., dimerization or incomplete cyclization) can be mitigated by:

- Controlled reaction time : Limiting reflux to 15–20 minutes to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

- Purification : Recrystallization from DMF removes unreacted intermediates . Example: Adjusting ethylenediamine stoichiometry (1:1 molar ratio with carbaldehyde) increased yield to 77% .

Q. What structural modifications enhance the bioactivity of quinolinone derivatives?

SAR studies highlight:

- 6-Fluoro substitution : Boosts HCV polymerase inhibition (IC₅₀ improvement by 10-fold) .

- N-Alkylation : Cyclopropylethyl groups improve cellular permeability (e.g., compound 130 in HCV replicon assays) .

- Hydroxymethyl positioning : Meta-substitution on the quinolinone ring enhances binding to DNA alkyltransferases .

Q. How should researchers resolve contradictions in reported biological activity data for quinolinone analogs?

Discrepancies (e.g., varying IC₅₀ values across studies) require:

Q. What strategies improve the solubility of 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone for in vivo studies?

Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.